molecular formula C12H17ClFN3O2 B2965076 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride CAS No. 1233955-82-2

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B2965076
CAS No.: 1233955-82-2
M. Wt: 289.74
InChI Key: ABQOZNFQARNXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H16FN3O2·HCl. It is known for its unique structure, which includes a fluorine atom, a nitro group, and a piperidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride typically involves multiple steps. One common method includes the nitration of a fluorinated aniline derivative, followed by the introduction of a piperidine moiety through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced nitro derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity, making it a valuable compound for studying various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitroaniline: Similar structure but lacks the piperidine moiety.

    4-Fluoro-2-nitroaniline: Similar structure but with different substitution pattern.

    3-Fluoro-4-nitroaniline: Similar structure but with different substitution pattern.

Uniqueness

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is unique due to the presence of the piperidine ring, which can significantly alter its chemical and biological properties compared to other fluorinated nitroanilines. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(12(10)16(17)18)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQOZNFQARNXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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